molecular formula C20H6Cl2F4O3 B3045289 3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 1044164-77-3

3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one

Katalognummer: B3045289
CAS-Nummer: 1044164-77-3
Molekulargewicht: 441.2 g/mol
InChI-Schlüssel: QPJLSSSSULZPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure, which includes multiple halogen atoms (chlorine and fluorine) and a fused benzofuran-xanthene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach is the condensation of resorcinol with 3,6-dichlorophthalic anhydride, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. Its spiro structure also contributes to its stability and versatility in various applications .

Eigenschaften

CAS-Nummer

1044164-77-3

Molekularformel

C20H6Cl2F4O3

Molekulargewicht

441.2 g/mol

IUPAC-Name

3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H6Cl2F4O3/c21-7-1-3-9-11(5-7)28-12-6-8(22)2-4-10(12)20(9)14-13(19(27)29-20)15(23)17(25)18(26)16(14)24/h1-6H

InChI-Schlüssel

QPJLSSSSULZPKX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl

Kanonische SMILES

C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.